ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including ester, indole, and thiazolidinone, makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spiro Compound Formation: The spiro compound can be formed by reacting the indole derivative with a thiazolidinone precursor. This step typically requires a base such as sodium hydride and a suitable solvent like dimethylformamide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or indole functional groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or indole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or changes in gene expression.
Comparison with Similar Compounds
Ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{[2,4’-dioxo-3’-(4-methoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate: This compound has a methoxy group instead of a propoxy group, which can affect its chemical reactivity and biological activity.
Ethyl 1-{[2,4’-dioxo-3’-(4-ethoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate: The ethoxy group in this compound can lead to different pharmacokinetic properties compared to the propoxy derivative.
Ethyl 1-{[2,4’-dioxo-3’-(4-butoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate: The butoxy group can result in variations in solubility and membrane permeability.
Properties
Molecular Formula |
C28H33N3O5S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 1-[[2',4-dioxo-3-(4-propoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H33N3O5S/c1-3-17-36-22-11-9-21(10-12-22)31-25(32)18-37-28(31)23-7-5-6-8-24(23)30(27(28)34)19-29-15-13-20(14-16-29)26(33)35-4-2/h5-12,20H,3-4,13-19H2,1-2H3 |
InChI Key |
QUYTXCXRLMHHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCC(CC5)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.